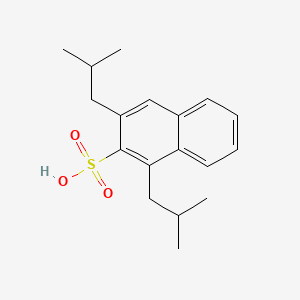

Diisobutylnaphthalene-2-sulphonic acid

CAS No.: 94247-75-3

Cat. No.: VC18475158

Molecular Formula: C18H24O3S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94247-75-3 |

|---|---|

| Molecular Formula | C18H24O3S |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | 1,3-bis(2-methylpropyl)naphthalene-2-sulfonic acid |

| Standard InChI | InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)17(10-13(3)4)18(15)22(19,20)21/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21) |

| Standard InChI Key | UTDRFZYLWMKWGN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC1=CC2=CC=CC=C2C(=C1S(=O)(=O)O)CC(C)C |

Introduction

Diisobutylnaphthalene-2-sulphonic acid is an organic compound belonging to the class of naphthalene sulfonic acids. It is characterized by its molecular formula, C18H24O3S, and a molecular weight of approximately 320.45 g/mol . This compound is notable for its surfactant properties, which make it useful in various industrial applications, particularly in formulations such as detergents and emulsifiers.

Synthesis

The synthesis of diisobutylnaphthalene-2-sulphonic acid typically involves sulfonation and alkylation reactions starting from naphthalene. The process requires careful control of temperature and reaction time to ensure high yields and purity of the final product.

Applications

Diisobutylnaphthalene-2-sulphonic acid is primarily used in industrial applications due to its surfactant properties. It enhances the solubility and dispersion of other substances in aqueous solutions, making it valuable in detergents and emulsifiers.

Safety and Handling

According to the European Chemicals Agency (ECHA), diisobutylnaphthalene-2-sulphonic acid is classified as harmful if swallowed and causes serious eye irritation . Therefore, it should be handled with caution, using appropriate protective equipment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume